molecular formula C15H22O4 B8353361 1-(3,4,5-Trimethoxyphenyl)-1-hexanone

1-(3,4,5-Trimethoxyphenyl)-1-hexanone

Cat. No.: B8353361
M. Wt: 266.33 g/mol
InChI Key: LZVHVOQBFDQFJQ-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)-1-hexanone is an aromatic ketone featuring a hexanone backbone (six-carbon chain) attached to a 3,4,5-trimethoxyphenyl group. The molecular formula is C₁₅H₂₂O₄, with a molecular weight of 266.33 g/mol. The trimethoxyphenyl moiety contributes to its lipophilicity, while the hexanone chain may influence solubility and pharmacokinetic properties.

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

1-(3,4,5-trimethoxyphenyl)hexan-1-one

InChI

InChI=1S/C15H22O4/c1-5-6-7-8-12(16)11-9-13(17-2)15(19-4)14(10-11)18-3/h9-10H,5-8H2,1-4H3

InChI Key

LZVHVOQBFDQFJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 1-(3,4,5-trimethoxyphenyl)-1-hexanone as an anticancer agent. For instance, compounds derived from this structure have been tested for their activity against breast cancer cells (MCF-7) and other cancer types. In vitro assays demonstrated that certain derivatives exhibited significant antiproliferative effects, with IC50 values in the low micromolar range, indicating their potential as therapeutic agents for cancer treatment .

Mechanism of Action
The mechanism underlying the anticancer properties appears to involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. Computational studies suggest that these compounds may interact with the colchicine binding site on tubulin, which is critical for microtubule dynamics during cell division . This interaction could lead to cell cycle arrest and ultimately apoptosis in neoplastic cells.

CompoundIC50 (μM)Cancer Type
22b0.39MCF-7 (breast)
22b0.77MDA-MB-231 (triple-negative breast)
22b0.37HL-60 (leukemia)

Organic Synthesis

Synthesis of Derivatives
The compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For example, the introduction of different substituents on the phenyl ring can yield compounds with tailored biological activities .

Green Chemistry Approaches
Innovative synthetic methods have been developed to produce this compound using environmentally friendly processes. These methods focus on reducing waste and utilizing renewable resources, aligning with the principles of green chemistry . Such approaches not only enhance sustainability but also lower production costs.

Material Science

Polymer Applications
The compound has potential applications in material science, particularly in the development of polymers with specific properties. Its unique chemical structure can be integrated into polymer matrices to enhance thermal stability and mechanical strength. Research is ongoing to explore its use in creating advanced materials for various industrial applications.

Case Study 1: Anticancer Efficacy

A study conducted on a series of compounds derived from this compound revealed potent activity against various cancer cell lines. The results indicated that modifications to the compound's structure could lead to improved anticancer properties while maintaining low toxicity levels in normal cells .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis pathway for producing this compound highlighted a novel method that significantly reduced reaction times and increased yields. This method utilized microwave-assisted synthesis techniques, demonstrating the compound's versatility in synthetic chemistry .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-(3,4,5-trimethoxyphenyl)-1-hexanone with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
This compound (Target) C₁₅H₂₂O₄ 266.33 3,4,5-OCH₃; hexanone chain High lipophilicity
1-(3,4,5-Trihydroxyphenyl)-1-hexanone C₁₂H₁₆O₄ 224.25 3,4,5-OH; hexanone chain Polar, antioxidant potential
3-Hexanone,1-(3,4-dihydroxyphenyl) C₁₂H₁₆O₃ 208.25 3,4-OH; hexanone chain Moderate polarity
1-(3,4,5-Trimethoxyphenyl)-1-propanone C₁₂H₁₆O₄ 224.25 3,4,5-OCH₃; propanone chain Shorter chain, lower lipophilicity
6-Bromo-1-(2-chloro-4-methoxyphenyl)-1-hexanone C₁₃H₁₆BrClO₂ 327.63 2-Cl, 4-OCH₃; Br substituent Halogenated, enhanced reactivity
Key Observations:
  • Chain Length: Longer chains (e.g., hexanone vs.
  • Substituents : Methoxy (-OCH₃) groups enhance lipophilicity compared to hydroxyl (-OH) groups, which increase polarity and hydrogen-bonding capacity .
  • Halogenation : Bromine and chlorine substituents (e.g., in C₁₃H₁₆BrClO₂) introduce steric bulk and electrophilic reactivity, which may influence binding to biological targets .

Preparation Methods

Step 1: α-Bromination of 1-(3,4,5-Trimethoxyphenyl)propan-1-one

Bromine (Br₂) in acetic acid selectively brominates the α-position of the ketone, forming 2-bromo-1-(3,4,5-trimethoxyphenyl)propan-1-one.

Conditions :

  • Temperature : 0°C to room temperature.

  • Yield : 84%.

Step 2: Grignard Alkylation

The bromo ketone reacts with butylmagnesium bromide (Grignard reagent) to elongate the chain:

  • Reagent Addition : Butylmagnesium bromide (2 eq) is added to the bromo ketone in tetrahydrofuran (THF).

  • Reaction : Stirred at reflux for 12 hours.

  • Quenching : Saturated ammonium chloride solution halts the reaction.

Key Findings :

  • Yield : 65–70% after column purification.

  • Side Reaction : Wurtz coupling (10–15%) if stoichiometry is imprecise.

Stork Enamine Alkylation

The Stork enamine reaction enables chain elongation without strong acidic conditions. This method is ideal for base-sensitive substrates.

Procedure :

  • Enamine Formation : 1-(3,4,5-trimethoxyphenyl)ethan-1-one reacts with pyrrolidine (1.2 eq) in toluene under reflux.

  • Alkylation : The enamine intermediate reacts with 1-bromopentane (1.5 eq) at 60°C for 24 hours.

  • Hydrolysis : Dilute HCl hydrolyzes the enamine to yield the ketone.

Key Findings :

  • Yield : 75–80% with high regioselectivity.

  • Advantage : Avoids carbocation rearrangements common in Friedel-Crafts alkylation.

Comparative Analysis of Methods

MethodYield (%)Key AdvantageLimitation
Friedel-Crafts Acylation68–72Direct, single-step synthesisPara selectivity challenges
Alcohol Oxidation80–85High selectivityRequires pure alcohol precursor
Bromination-Alkylation65–70Chain-length flexibilityMulti-step, moderate yields
Stork Enamine75–80No carbocation rearrangementsLonger reaction times

Q & A

Q. What are the common synthetic routes for 1-(3,4,5-Trimethoxyphenyl)-1-hexanone, and how are intermediates purified?

Methodological Answer: A typical synthesis involves Friedel-Crafts acylation of 3,4,5-trimethoxyphenol with hexanoyl chloride under acidic conditions. For example, derivatives of trimethoxyphenyl ketones are synthesized via base-mediated reactions (e.g., NaOH in ethanol) followed by extraction with ethyl acetate and purification via flash column chromatography (hexane:ethyl acetate 3:1) or recrystallization (water/methanol) . Key steps include:

  • Reaction Monitoring: TLC or HPLC to track intermediate formation.
  • Purification: Column chromatography for impurities; recrystallization for crystalline yield optimization.
  • Yield Optimization: Adjusting stoichiometry of acylating agents and reaction time.

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR: 1^1H NMR identifies methoxy groups (δ 3.8–3.9 ppm, singlet) and hexanone chain protons (δ 1.2–2.4 ppm). 13^{13}C NMR confirms carbonyl (δ ~208 ppm) and aromatic carbons (δ 105–153 ppm) .
  • Mass Spectrometry (MS): ESI-MS or EI-MS detects molecular ion peaks (e.g., m/z 266.34 for the trimethyl ether derivative) and fragmentation patterns .
  • IR: Strong carbonyl stretch (~1700 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .

Q. How are crystallographic refinement challenges addressed for trimethoxyphenyl derivatives?

Methodological Answer: Crystallographic refinement of flexible methoxy groups and hexanone chains requires robust software (e.g., SHELXL) . Strategies include:

  • Twinned Data Handling: Use of HKLF5 in SHELXL for twin refinement.
  • Disorder Modeling: Partial occupancy assignments for overlapping methoxy conformers.
  • Hydrogen Bond Restraints: Apply DFIX and DANG constraints to stabilize geometry .
    Example: For high-resolution data, anisotropic displacement parameters (ADPs) improve accuracy, while low-resolution data may require rigid-body refinement .

Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?

Methodological Answer: Graph set analysis (Etter’s formalism) reveals C=O···H–O and C–H···π interactions as dominant forces . Key steps:

  • Topology Mapping: Use Mercury or PLATON to visualize interactions.
  • Quantitative Analysis: Calculate interaction energies (e.g., PIXEL method) to rank contributions.
  • Impact on Solubility: Stronger hydrogen bonds (e.g., O–H···O=C) correlate with lower solubility in apolar solvents .

Q. How can discrepancies in spectral data (e.g., NMR vs. computational predictions) be resolved?

Methodological Answer:

  • DFT Calculations: Optimize geometry using Gaussian or ORCA; compare calculated vs. experimental 1^1H/13^{13}C shifts.
  • Solvent Effects: Account for solvent polarity (e.g., chloroform vs. DMSO) in computational models.
  • Dynamic Effects: Use VT-NMR to probe conformational exchange broadening (e.g., methoxy rotation barriers) .

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